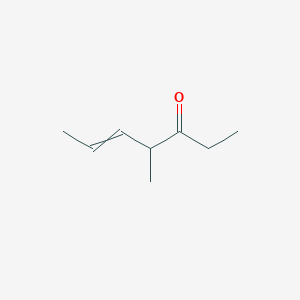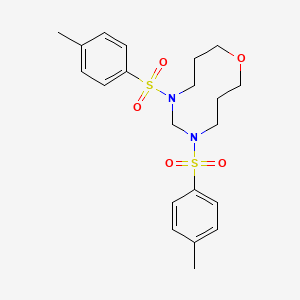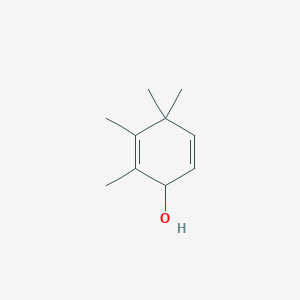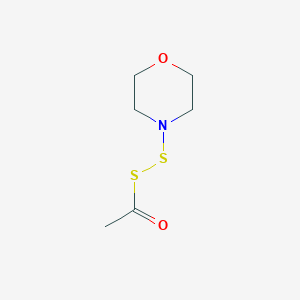
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one is an organic compound with a complex structure that includes a pyrrolone ring substituted with tert-butyl, diethylamino, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a suitable precursor, followed by the introduction of the diethylamino group through nucleophilic substitution. The final step often involves cyclization to form the pyrrolone ring under controlled conditions such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability. These systems allow for the continuous production of the compound, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism by which 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyrrolone ring may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one: shares similarities with other pyrrolone derivatives such as 2-tert-butyl-5-(methylamino)-4-methyl-3H-pyrrol-3-one and 2-tert-butyl-5-(ethylamino)-4-methyl-3H-pyrrol-3-one.
Uniqueness
This structural variation can lead to differences in reactivity, biological activity, and industrial utility .
Eigenschaften
CAS-Nummer |
88596-72-9 |
|---|---|
Molekularformel |
C13H22N2O |
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
2-tert-butyl-5-(diethylamino)-4-methylpyrrol-3-one |
InChI |
InChI=1S/C13H22N2O/c1-7-15(8-2)12-9(3)10(16)11(14-12)13(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
OIPQDSIJKWBSJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C(=O)C(=N1)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)


